molecular formula C16H13ClN2O3 B2703022 6-(4-Chlorophenyl)-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid CAS No. 881443-07-8

6-(4-Chlorophenyl)-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid

Cat. No.: B2703022
CAS No.: 881443-07-8
M. Wt: 316.74
InChI Key: BSYYXWCFTKJISD-UHFFFAOYSA-N
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Description

6-(4-Chlorophenyl)-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a unique structure that includes a chlorophenyl group, an isopropyl group, and an oxazolo-pyridine moiety

Preparation Methods

The synthesis of 6-(4-Chlorophenyl)-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the condensation of 4-chlorobenzaldehyde with 2-aminopyridine, followed by cyclization and subsequent functional group modifications. The reaction conditions typically require the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or toluene. Industrial production methods may involve large-scale batch reactions with optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the nitro or carbonyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Cyclization: Intramolecular cyclization reactions can lead to the formation of additional ring structures, enhancing the compound’s complexity.

Common reagents used in these reactions include strong acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

6-(4-Chlorophenyl)-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and is used in the study of reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It is explored as a lead compound in drug discovery and development, particularly for targeting specific enzymes or receptors.

    Industry: The compound’s unique structural properties make it useful in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism by which 6-(4-Chlorophenyl)-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid exerts its effects involves interactions with various molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular processes and pathways. The specific pathways involved depend on the biological context and the nature of the target.

Comparison with Similar Compounds

When compared to other similar compounds, 6-(4-Chlorophenyl)-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid stands out due to its unique combination of functional groups and structural features. Similar compounds include:

    Imidazo[1,2-a]pyridines: These compounds share a similar heterocyclic core but differ in the substituents attached to the ring system.

    Benzoxazoles: These compounds have a similar oxazole ring but lack the pyridine moiety.

    Chlorophenyl derivatives: Compounds with a chlorophenyl group but different heterocyclic frameworks.

The uniqueness of this compound lies in its ability to combine these structural elements, resulting in distinct chemical and biological properties.

Properties

IUPAC Name

6-(4-chlorophenyl)-3-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O3/c1-8(2)14-13-11(16(20)21)7-12(18-15(13)22-19-14)9-3-5-10(17)6-4-9/h3-8H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSYYXWCFTKJISD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC2=C1C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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